

m-PEG12-azide for bioconjugation overview

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Compound of Interest		
Compound Name:	m-PEG12-azide	
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An In-Depth Technical Guide to m-PEG12-Azide for Bioconjugation

Core Overview of m-PEG12-Azide

m-PEG12-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker that is functionalized with a terminal azide group (-N3) and a methoxy (-OCH3) cap at the other end. [1] Its discrete chain length of 12 ethylene glycol units provides a defined spacer arm of 44.0 Å, ensuring reproducibility in bioconjugation applications.[1] The inherent properties of the PEG backbone—hydrophilicity, biocompatibility, and flexibility—make it an invaluable tool for improving the solubility and stability of therapeutic agents and biomolecules.[2]

The key feature of **m-PEG12-azide** is its terminal azide group, which serves as a highly selective and stable chemical handle for "click chemistry" reactions.[2][3] This allows for the efficient and specific covalent attachment of the PEG linker to molecules containing a compatible functional group, such as an alkyne. This reagent is widely used in pharmaceutical and biotechnology research for applications including the development of antibody-drug conjugates (ADCs), PROTACs, PEGylation of proteins, and surface modification of materials.

Physicochemical Properties

The quantitative data for **m-PEG12-azide** are summarized in the table below, providing key parameters for researchers and drug development professionals.



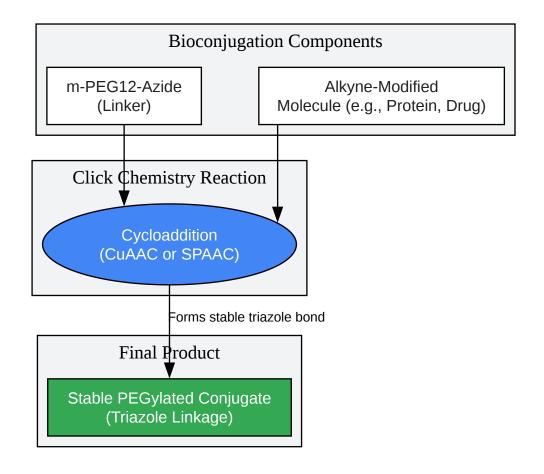
Property	Value	Citations
Molecular Formula	C25H51N3O12	_
Molecular Weight	585.69 g/mol (or 585.7 g/mol)	_
Purity	≥95% to >98% (typically determined by HPLC)	
Appearance	Colorless to light yellow liquid	
Solubility	Water, DMSO, DMF, DCM, Methylene Chloride, Acetonitrile	
Spacer Arm Length	38 atoms, 44.0 Å	_
Storage Conditions	-20°C, sealed away from moisture	_
CAS Number	89485-61-0 or 2170098-29-8	

Bioconjugation Chemistry: The "Click" Reaction

The azide group of **m-PEG12-azide** is primarily utilized in cycloaddition reactions with alkynes, a cornerstone of "click chemistry." These reactions are highly efficient, selective, and biocompatible, proceeding with high yields under mild aqueous conditions. Two primary pathways are employed for this purpose:

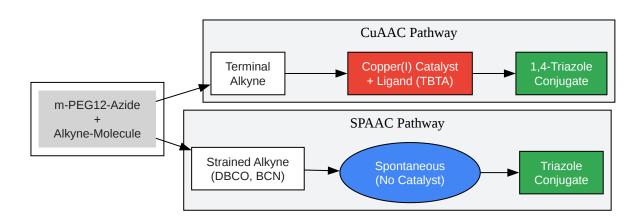
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where a copper(I) catalyst mediates the reaction between the terminal azide of m-PEG12-azide and a terminal alkyne on a target molecule. This forms a stable, covalent 1,4disubstituted 1,2,3-triazole linkage.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
 utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne
 (BCN). The inherent ring strain of the cyclooctyne allows it to react spontaneously with the
 azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for
 use in living systems.





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Caption: General workflow of bioconjugation using **m-PEG12-azide**.





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Caption: Comparison of CuAAC and SPAAC bioconjugation pathways.

Key Applications in Drug Development and Research

The versatility of **m-PEG12-azide** makes it a crucial component in several advanced therapeutic and diagnostic platforms.

- PEGylation of Biologics: The covalent attachment of m-PEG12-azide to proteins, peptides, or oligonucleotides improves their pharmacokinetic and pharmacodynamic properties.
 PEGylation enhances aqueous solubility, increases in-vivo circulation half-life by reducing renal clearance, and can shield the biomolecule from proteolytic degradation.
- Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker serves to connect a potent
 cytotoxic drug (payload) to a monoclonal antibody. The m-PEG12-azide linker can help to
 balance the hydrophobicity of the payload, improve the overall solubility of the ADC, and
 potentially reduce aggregation.
- PROTACs (PROteolysis TArgeting Chimeras): m-PEG12-azide is an ideal PEG-based linker for synthesizing PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The PEG linker bridges the target-binding ligand and the E3 ligase-binding ligand.
- Drug Delivery and Nanotechnology: This linker is used to functionalize nanoparticles, liposomes, and micelles. The hydrophilic PEG chain on the surface of these carriers improves their stability in circulation ("stealth" properties) and allows for the attachment of targeting ligands via the azide group for site-specific drug delivery.
- Surface Modification: **m-PEG12-azide** is used to modify the surfaces of biosensors, medical implants, and microarrays. The PEG layer reduces non-specific protein adsorption, while the azide group provides a point of attachment for capturing specific biomolecules.

Caption: Structure of a PROTAC molecule highlighting the PEG linker.



Experimental Protocols

The following are generalized protocols for performing bioconjugation with **m-PEG12-azide**. Optimization may be required based on the specific properties of the molecule to be conjugated.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point for conjugating **m-PEG12-azide** to a molecule containing a terminal alkyne.

Materials and Reagents:

- m-PEG12-azide
- Alkyne-modified biomolecule (e.g., protein, peptide)
- Copper(II) sulfate (CuSO4) or Copper(I) bromide (CuBr)
- Tris(benzyltriazolylmethyl)amine (TBTA) ligand
- Sodium Ascorbate (freshly prepared 100 mM solution)
- Solvent: Degassed, biology-grade water, DMSO, or a mixture
- Purification system (e.g., SEC, dialysis, HPLC)

Methodology:

- Preparation of Reactants:
 - Dissolve the alkyne-modified biomolecule in the chosen reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Dissolve m-PEG12-azide in the same buffer or a compatible co-solvent like DMSO. A 5 to 10-fold molar excess of the PEG-azide over the alkyne-biomolecule is a common starting point.



- Preparation of Catalyst Solution (if using CuSO4):
 - Prepare a stock solution of the copper-TBTA complex. Mix equimolar amounts of CuSO4 and TBTA in your reaction solvent.
- Reaction Assembly:
 - To the solution of the alkyne-biomolecule, add the **m-PEG12-azide** solution. Mix gently.
 - Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
 This reduces Cu(II) to the active Cu(I) state.
 - Initiate the reaction by adding the copper catalyst solution to a final concentration of 0.1-1 mM.

Incubation:

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.
 Gentle agitation can improve efficiency.

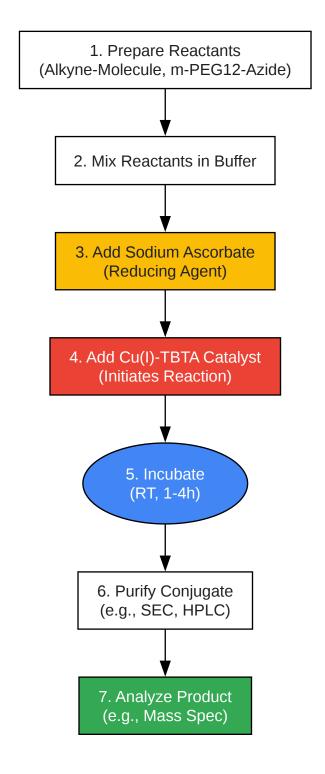
• Purification:

 Remove unreacted PEG reagent, catalyst, and other small molecules by a suitable method. For proteins, size-exclusion chromatography (SEC) or dialysis are effective. For smaller molecules, reverse-phase HPLC may be necessary.

Characterization:

 Confirm successful conjugation using techniques such as SDS-PAGE (for proteins, showing a mass shift), mass spectrometry, or HPLC.





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Caption: Experimental workflow for a typical CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



This protocol is for conjugating **m-PEG12-azide** to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials and Reagents:

- m-PEG12-azide
- Strained alkyne-modified biomolecule (e.g., DBCO-protein)
- Solvent: Aqueous buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., SEC, dialysis, HPLC)

Methodology:

- Preparation of Reactants:
 - Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
 - Dissolve m-PEG12-azide in the same buffer. A 1.5 to 3-fold molar excess of the PEGazide is often sufficient due to the high reaction efficiency.
- Reaction Assembly:
 - Combine the solutions of the alkyne-biomolecule and **m-PEG12-azide**. Mix gently.
- Incubation:
 - The reaction proceeds spontaneously. Incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times vary depending on the specific strained alkyne used.
- Purification:
 - Purify the conjugate using a method appropriate for the biomolecule, as described in the CuAAC protocol, to remove any unreacted PEG reagent.
- Characterization:



 Confirm conjugation using appropriate analytical techniques (SDS-PAGE, mass spectrometry, HPLC).

Conclusion

m-PEG12-azide is a powerful and versatile chemical tool for modern bioconjugation. Its well-defined, hydrophilic PEG spacer enhances the physicochemical properties of biomolecules, while its terminal azide group enables highly efficient and specific ligation through click chemistry. The availability of both copper-catalyzed and strain-promoted reaction pathways provides researchers with the flexibility to perform conjugations in a wide range of contexts, from simple in-vitro labeling to complex modifications within living systems. These attributes make **m-PEG12-azide** an essential reagent for advancing the fields of drug delivery, diagnostics, and targeted therapeutics.

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